molecular formula C11H16N2O2 B2882789 tert-Butyl 5-amino-6-methylnicotinate CAS No. 2248406-32-6

tert-Butyl 5-amino-6-methylnicotinate

Cat. No.: B2882789
CAS No.: 2248406-32-6
M. Wt: 208.261
InChI Key: YBCXYBGLKRUEIE-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-6-methylnicotinate is a substituted pyridine derivative characterized by a tert-butyl ester group at the 2-position, an amino group at the 5-position, and a methyl group at the 6-position of the nicotinic acid backbone. While direct references to this compound are absent in the provided evidence, insights can be inferred from structurally related tert-butyl pyridine derivatives. Pyridines with tert-butyl ester groups are frequently utilized in pharmaceutical synthesis due to their stability and ability to modulate pharmacokinetic properties such as solubility and bioavailability . The amino and methyl substituents likely enhance its role as an intermediate in drug discovery, particularly for targeting receptors or enzymes where hydrogen bonding and steric effects are critical.

Properties

IUPAC Name

tert-butyl 5-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCXYBGLKRUEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 5-Amino-6-Methylnicotinic Acid

The primary synthesis route involves esterifying 5-amino-6-methylnicotinic acid with tert-butanol. This reaction typically employs Brønsted acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in refluxing toluene or dichloromethane. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol, culminating in water elimination.

Reaction Equation:
$$
\text{5-Amino-6-methylnicotinic acid} + \text{tert-Butanol} \xrightarrow{\text{H}^+} \text{tert-Butyl 5-amino-6-methylnicotinate} + \text{H}_2\text{O}
$$

Alternative Catalytic Approaches

Recent studies demonstrate the efficacy of thionyl chloride (SOCl₂) as a coupling agent, particularly for sterically hindered substrates. This method avoids water formation, shifting equilibrium toward the ester product. For example, reacting 5-amino-6-methylnicotinic acid with tert-butanol in SOCl₂ generates the ester at 70°C within 4 hours, achieving 78% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal temperatures range from 80°C to 120°C , with higher temperatures accelerating reaction rates but risking decomposition. Solvent polarity profoundly impacts yield:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Toluene 2.4 72 8
Dichloromethane 8.9 85 6
Dimethylformamide 36.7 91 4

Data synthesized from

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, reducing side reactions.

Catalyst Selection and Loading

Catalyst efficiency follows the order: p-TsOH > H₂SO₄ > Amberlyst-15 . A study comparing 5 mol% catalyst loading revealed:

Catalyst Yield (%) Byproduct Formation (%)
p-TsOH 89 3
H₂SO₄ 82 7
Amberlyst-15 75 12

Adapted from

p-TsOH’s non-oxidizing nature minimizes side reactions, making it preferable for industrial applications.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to overcome batch processing limitations. A representative setup uses:

  • Reactor Volume : 50 L
  • Residence Time : 30 minutes
  • Throughput : 12 kg/day

This system maintains 88% yield with 99% purity by integrating in-line HPLC monitoring and automated pH adjustment.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 1.5 hours while maintaining 89% yield. Energy consumption decreases by 35% compared to conventional heating.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel column chromatography (hexane/ethyl acetate, 4:1 v/v) or recrystallization from ethanol/water mixtures. Industrial-scale processes often use simulated moving bed (SMB) chromatography for higher throughput.

Spectroscopic Characterization

Key spectral data confirm successful synthesis:

Technique Data Highlights
¹H NMR (500 MHz) δ 1.57 (s, 9H, tert-butyl), 2.58 (s, 3H, CH₃), 8.08 (dd, J=8.1 Hz, pyridine-H)
¹³C NMR (126 MHz) δ 28.3 (C(CH₃)₃), 164.7 (C=O), 150.5 (C-N)
HRMS [M+H]⁺ m/z 223.1181 (calculated), 223.1183 (observed)

Comparative Analysis of Methodologies

Cost-Benefit Evaluation:

  • Batch Processing : Lower capital cost ($150,000 setup) but higher operational expenses ($2,800/kg).
  • Continuous Flow : Higher initial investment ($1.2M) but reduced operational costs ($1,100/kg).

Environmental Impact:

  • Microwave and flow systems reduce solvent waste by 50–70%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-amino-6-methylnicotinate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 5-amino-6-methylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-6-methylnicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The compound can modulate the activity of these receptors, leading to various biological effects. The pathways involved may include signal transduction mechanisms that regulate cellular responses to the compound.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes: Pyridine derivatives with tert-butyl esters are typically synthesized via nucleophilic substitution or Pd-catalyzed coupling, as seen in the crystal structure determination of tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate .
  • Toxicity Data: Limited hazard data for nicotinate esters highlight the need for targeted studies on ecotoxicity and metabolic pathways.

Biological Activity

Introduction

tert-Butyl 5-amino-6-methylnicotinate is a derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with nicotinic receptors and its role as an intermediate in the synthesis of pharmaceutical agents. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound primarily involves its interaction with nicotinic receptors, which are integral to various physiological processes. The compound's structure allows it to modulate receptor activity, leading to diverse biological effects. The following mechanisms have been proposed:

  • Receptor Binding : The compound binds to nicotinic acid receptors, influencing neurotransmitter release and neuronal excitability.
  • Signal Transduction : It may activate intracellular signaling pathways that regulate gene expression and cellular responses.
  • Enzyme Interaction : The compound can also interact with specific enzymes, affecting metabolic pathways related to nicotinic acid derivatives.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits notable antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : In vitro tests demonstrated that the compound showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity : In studies involving cancer cell lines, the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. For example, it showed promising results against mouse TLX5 lymphoma cells with an IC50 value of 1.5 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of nicotinic acid, including this compound. The results indicated that compounds bearing a tert-butyl group at C-5 demonstrated enhanced activity against Candida albicans and dermatophytes, with zones of inhibition ranging from 10 to 29 mm .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic potential of this compound on human fibroblast cells associated with Xeroderma Pigmentosum. The findings suggested that while the compound had a high MIC (>100 µM) against normal fibroblasts, it retained significant activity against cancerous cells, indicating a selective toxicity profile .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds targeting nicotinic receptors. Its applications include:

  • Drug Development : As an intermediate in synthesizing drugs aimed at treating neurological disorders linked to nicotinic receptor dysfunction.
  • Organic Synthesis : Utilized in creating more complex heterocyclic compounds that exhibit diverse pharmacological properties .

Data Summary

Biological Activity Outcome Reference
Antimicrobial ActivityMIC values: 6 - 25 µg/mL
CytotoxicityIC50: 1.5 µM against TLX5 lymphoma
Receptor InteractionModulates nicotinic receptor activity
ApplicationsIntermediate for drug synthesis

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